molecular formula C16H19BrN4O3 B4363983 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4363983
M. Wt: 395.25 g/mol
InChI Key: DBHNPADBRRBXDC-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a pyrazole ring, a furan ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acylation: The brominated pyrazole is acylated with propanoyl chloride to introduce the propanoyl group.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling with Piperazine: Finally, the furan ring is coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Oxidation: Oxidizing agents (PCC, KMnO4), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

Scientific Research Applications

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders, cancer, and infectious diseases.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pyrazole and furan rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present on the rings, which can affect its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-furoyl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridine ring instead of a pyrazole ring.

    1-(2-furoyl)-4-(2-thienyl)piperazine: Similar structure but with a thiophene ring instead of a pyrazole ring.

    1-(2-furoyl)-4-(2-pyrimidinyl)piperazine: Similar structure but with a pyrimidine ring instead of a pyrazole ring.

Uniqueness

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE is unique due to the presence of the brominated pyrazole ring, which can undergo specific substitution reactions that are not possible with other similar compounds. Additionally, the combination of the pyrazole, furan, and piperazine rings provides a unique scaffold for the development of new molecules with diverse biological and chemical properties.

Properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O3/c1-11-13(17)10-18-21(11)12(2)15(22)19-5-7-20(8-6-19)16(23)14-4-3-9-24-14/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHNPADBRRBXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE
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2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE

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